2-[BENZYL(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-METHYLBENZOATE
Description
2-[BENZYL(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-METHYLBENZOATE is a complex organic compound that features a benzisothiazole moiety, a benzyl group, and a methylbenzoate ester
Properties
IUPAC Name |
2-[benzyl-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-18-11-13-20(14-12-18)24(27)30-16-15-26(17-19-7-3-2-4-8-19)23-21-9-5-6-10-22(21)31(28,29)25-23/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQCGUBZPNCRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN(CC2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BENZYL(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-METHYLBENZOATE typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 4-Methylbenzoic Acid: The final step involves esterification with 4-methylbenzoic acid under acidic conditions, often using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzisothiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-[BENZYL(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-METHYLBENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[BENZYL(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and methylbenzoate groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds like 1,2-benzisothiazol-3(2H)-one and its derivatives share structural similarities.
Benzyl Esters: Compounds such as benzyl benzoate and benzyl salicylate have similar ester functionalities.
Uniqueness
What sets 2-[BENZYL(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-METHYLBENZOATE apart is its combination of a benzisothiazole moiety with a benzyl group and a methylbenzoate ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
